DL-beta-Phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870691 | |
| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-19-7, 1664-54-6, 3646-50-2 | |
| Record name | DL-β-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Phenyl-beta-alanine | |
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| Record name | 3-Amino-3-phenylpropionic acid | |
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| Record name | 3646-50-2 | |
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| Record name | 614-19-7 | |
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| Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |
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| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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| Record name | β-phenyl-β-alanine | |
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| Record name | 3-Amino-3-phenylpropanoic acid | |
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Advanced Synthetic Methodologies for 3 Amino 3 Phenylpropanoic Acid and Its Enantiomers
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies offer an efficient route to optically active β-amino acids. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric transformations, often overcoming the limitations of purely chemical approaches.
Asymmetric Biocatalysis
Asymmetric biocatalysis involves the use of enzymes to create a chiral center from a prochiral substrate, leading directly to an enantiomerically enriched product. This approach is highly desirable as it can theoretically achieve a 100% yield of the desired enantiomer. While the provided information primarily focuses on enzymatic resolution, the use of transaminases, as mentioned with Variovorax sp., points towards the potential for asymmetric synthesis of 3-amino-3-phenylpropanoic acid. nih.gov
Whole-Cell Biotransformations
Whole-cell biotransformations offer several advantages over using isolated enzymes, including cofactor regeneration and improved enzyme stability. nih.govmdpi.com Engineered Escherichia coli cells are commonly employed as biocatalysts for the production of various phenylpropionic acids. nih.gov These systems can be designed to co-express multiple enzymes, creating artificial biocatalytic cascades for efficient one-pot synthesis. nih.gov
For instance, a whole-cell system has been developed for the synthesis of (R)-2-hydroxy-3-phenylpropionic acid from phenylpyruvate in an aqueous/n-octane biphasic system, demonstrating the utility of this approach for producing related compounds. nih.gov In the context of β-amino acid synthesis, a bienzymatic cascade using recombinant E. coli co-expressing an esterase and a transaminase has been reported for the production of a sitagliptin (B1680988) intermediate. researchgate.net This system converts a β-keto ester to the corresponding β-amino acid with high conversion rates. researchgate.net Optimization of reaction conditions, such as substrate concentration, temperature, and pH, is crucial for maximizing product yield. nih.govresearchgate.net
Table 1: Examples of Whole-Cell Biotransformations for Phenylpropionic Acid Derivatives
| Biocatalyst | Substrate | Product | Key Enzymes | Conversion/Yield |
|---|---|---|---|---|
| Engineered E. coli | Phenols, pyruvate (B1213749), ammonia | (R)-β-amino acids | Amino-group-transformation modules | 68-99% conversion |
| Recombinant E. coli | Phenylpyruvate | (R)-2-hydroxy-3-phenylpropionic acid | Lactate dehydrogenase | High conversion |
| Recombinant E. coli | β-keto ester | β-amino acid (sitagliptin intermediate) | Esterase, Transaminase | 98% conversion (preparative scale) |
Enantioselective Chemical Synthesis Approaches
While biocatalysis offers elegant solutions, chemical synthesis methods remain vital for the large-scale production of enantiomerically pure 3-amino-3-phenylpropanoic acid.
Lewis Base Catalyzed Hydrosilylation of β-Enamino Esters
Lewis base catalysis has emerged as a potent strategy for the enantioselective synthesis of β-amino acid derivatives. nih.govdb-thueringen.de A highly diastereoselective and enantioselective synthesis of α-hydroxy-β-amino acid derivatives has been achieved through the Lewis base-catalyzed hydrosilylation of α-acetoxy-β-enamino esters. nih.gov This methodology allows for the creation of chiral β-amino acid scaffolds with excellent control over stereochemistry. The reaction proceeds through the activation of a pronucleophile by a Lewis base, followed by its addition to an activated electrophile. db-thueringen.de
Chiral Nickel(II) Complex Resolution
Resolution of racemic mixtures is a classical yet effective method for obtaining enantiomerically pure compounds. This approach involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture, which can then be separated based on their different physical properties, such as solubility. While the direct resolution of 3-amino-3-phenylpropanoic acid using a chiral Nickel(II) complex is not explicitly detailed in the provided search results, the principle of using chiral metal complexes for resolution is a known technique in organic chemistry.
One-Pot Synthesis from Benzaldehyde (B42025) Precursors
This approach circumvents the need for isolation and purification of the intermediate acid, which streamlines the entire manufacturing process. google.com A typical procedure involves charging a reaction vessel with ethanol, malonic acid, and ammonium (B1175870) acetate (B1210297). After heating, benzaldehyde is added, and the reaction is brought to reflux. Following this initial condensation, an esterifying agent like thionyl chloride is introduced to produce the final ester derivative. google.com This one-pot technique has been shown to produce 3-amino-3-phenylpropionic acid esters with high purity and good yields. google.com
For instance, a specific protocol describes the reaction of 10.0g of benzaldehyde with 9.3g of malonic acid and 18.2g of ammonium acetate in 50ml of ethanol. After reflux and subsequent reaction with 40g of thionyl chloride, the process yielded 14.2g of the corresponding ester, representing a 78% yield with a purity of 98% as determined by HPLC. google.com
Table 1: Example of a One-Pot Synthesis of a 3-Amino-3-phenylpropanoic Acid Ester
| Reactant | Amount | Role |
|---|---|---|
| Benzaldehyde | 10.0 g | Starting Material |
| Malonic Acid | 9.3 g | Reagent |
| Ammonium Acetate | 18.2 g | Reagent |
| Ethanol | 50 ml | Solvent |
| Thionyl Chloride | 40 g | Esterifying Agent |
| Product | Amount/Yield | Purity |
| 3-amino-3-phenylpropionic acid ester | 14.2 g (78%) | 98% (HPLC) |
Data sourced from a patented one-pot process. google.com
This methodology represents a significant optimization over previous routes that required costly catalysts or high-pressure conditions. google.com
Protective Group Strategies in Synthesis (e.g., Boc, Cbz, Fmoc)
In the synthesis of peptides and other complex molecules, the functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. libretexts.orgresearchgate.net For 3-amino-3-phenylpropanoic acid, the amino group is particularly reactive and requires protection. libretexts.org The most common protecting groups employed are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netorganic-chemistry.org
Boc (tert-butoxycarbonyl): The Boc group is a widely used protecting group that is stable under most basic and nucleophilic conditions. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. organic-chemistry.org The key advantage of the Boc group is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleaves it to release the free amine, isobutene, and carbon dioxide. organic-chemistry.org This acid-lability makes it orthogonal to the base-labile Fmoc group. organic-chemistry.orgorganic-chemistry.org (R)-N-Boc-3-Amino-3-phenylpropanoic acid is a key intermediate used in the synthesis of β-amino acids and peptides. chemdad.com
Cbz (benzyloxycarbonyl): Also known as the Z-group, Cbz was one of the first protecting groups developed for peptide synthesis. total-synthesis.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.comprepchem.comyoutube.com The Cbz group is stable to mild acids and bases, making it orthogonal to many other protecting groups. total-synthesis.com Its primary method of removal is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a reductive cleavage that is generally mild and selective. total-synthesis.comorganic-chemistry.org A reported synthesis for N-Cbz-3-amino-3-phenyl propionic acid involves treating the amino acid with benzyl chloroformate in aqueous sodium hydroxide, achieving an 82% yield. prepchem.com
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is central to modern solid-phase peptide synthesis (SPPS). total-synthesis.comaltabioscience.com It is attached using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.com The defining characteristic of the Fmoc group is its stability towards acid and its rapid cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638) in DMF. total-synthesis.comaltabioscience.com This base-lability is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. total-synthesis.comtotal-synthesis.com This orthogonality is fundamental to complex, multi-step syntheses. altabioscience.com Fmoc-(S)-3-Amino-3-phenylpropionic acid is a commercially available reagent for these applications. nih.govthermofisher.com
Table 2: Common Protecting Groups for 3-Amino-3-phenylpropanoic Acid
| Protecting Group | Abbreviation | Typical Introduction Reagent | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Fmoc, Cbz |
| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz |
Information compiled from multiple sources. organic-chemistry.orgtotal-synthesis.comorganic-chemistry.orgtotal-synthesis.comaltabioscience.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-amino-3-phenylpropanoic acid and its derivatives, while also improving the economic and environmental viability of the synthesis. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the nature and amount of catalysts and reagents. researchgate.netresearchgate.net
In the context of the one-pot synthesis from benzaldehyde, the procedure itself is an optimization that enhances yield and efficiency by removing the need to isolate intermediates, thereby reducing material loss and saving time. google.com The reported 78% yield for the ester synthesis is a result of this streamlined process. google.com
For protection reactions, yields are often high. The synthesis of N-Cbz-3-amino-3-phenyl propionic acid, for example, reports a yield of 82% after optimizing the reaction between the amino acid and benzyl chloroformate. prepchem.com Such high yields are essential, as the addition and subsequent removal of protecting groups add steps to a synthetic sequence. organic-chemistry.org
Molecular Interactions and Mechanistic Insights into Biological Activity
Enzyme Inhibition and Modulation
Derivatives of 3-amino-3-phenylpropanoic acid have demonstrated the ability to inhibit or modulate the activity of several key enzymes. This inhibitory action is often attributed to the specific structural features of these derivatives, which allow them to interact with the active sites of enzymes.
Inhibition of Pyruvate (B1213749) Carboxylase
Pyruvate carboxylase (PC) is a crucial enzyme in metabolism, and its inhibition has been a focus of study. While direct inhibition by 3-amino-3-phenylpropanoic acid itself is not extensively documented, related phenyl-substituted pyruvate derivatives have been investigated. For instance, phenylpyruvate has been shown to be a non-competitive inhibitor with respect to pyruvate for the carboxyl transfer reaction of PC, with a noted inhibition constant (Ki) of 0.48 mM. nih.gov This suggests that the phenyl group can interact with the enzyme, influencing its catalytic activity. The mechanism often involves the interaction of these analogs with the metal center, typically Mn2+ or Zn2+, located in the carboxyl transferase (CT) domain of the enzyme. nih.gov
Targeting Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation. youtube.com The inhibition of HDACs is a promising strategy in cancer therapy. nih.gov While research on the direct inhibition of HDACs by 3-amino-3-phenylpropanoic acid is limited, the broader class of aminophenyl-containing compounds has been explored. For example, a novel series of potent and selective inhibitors of HDAC3 has been developed containing an N-(2-aminophenyl)-benzamide unit. nih.gov These inhibitors demonstrate that the aminophenyl motif can be a key component in designing molecules that target the active site of HDACs. The inhibition of HDAC3, in particular, has been shown to stimulate apoptosis in cancer cells, highlighting the therapeutic potential of targeting this enzyme. nih.gov
Aminopeptidase (B13392206) N (APN/CD13) Inhibition
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloproteinase that is overexpressed in various tumor cells, playing a significant role in tumor invasion, metastasis, and angiogenesis. tandfonline.comepa.gov Derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been designed and synthesized as potent APN inhibitors. tandfonline.comtandfonline.com
One notable derivative, compound 7e from a specific study, exhibited a half-maximal inhibitory concentration (IC50) of 1.26 ± 0.01 μM against APN from porcine kidney, which is more potent than the well-known APN inhibitor, bestatin (B1682670) (IC50 = 2.55 ± 0.11 μM). tandfonline.com The same compound also showed dose-dependent inhibition of human APN on ES-2 human ovary clear cell carcinoma cells, with an IC50 value of 30.19 ± 1.02 μM, again demonstrating superior activity compared to bestatin (IC50 = 60.61 ± 0.1 μM). tandfonline.comtandfonline.com
| Compound | Source of APN | IC50 (μM) |
| Compound 7e | Porcine Kidney | 1.26 ± 0.01 |
| Bestatin | Porcine Kidney | 2.55 ± 0.11 |
| Compound 7e | ES-2 Cells (Human) | 30.19 ± 1.02 |
| Bestatin | ES-2 Cells (Human) | 60.61 ± 0.1 |
Data sourced from Zhang et al., 2013. tandfonline.com
The inhibition of APN by these derivatives is believed to occur through the chelation of the Zn2+ ion in the enzyme's active site by the hydroxyl and carbonyl groups of the 3-amino-2-hydroxy acyl scaffold. tandfonline.com This disruption of the enzyme's catalytic machinery leads to an amino acid deprivation response in cancer cells, ultimately triggering apoptosis. nih.gov
Mechanisms of Enzyme-Substrate Interactions
The interaction between 3-amino-3-phenylpropanoic acid derivatives and enzymes is governed by several key structural features. The core scaffold, often a 3-amino-2-hydroxy acyl structure, is crucial for binding to the active site of metalloproteinases like APN. tandfonline.com The hydroxyl and carbonyl groups act as a zinc-binding group (ZBG), chelating the essential metal ion. tandfonline.com
Furthermore, the phenyl group of the molecule can insert into specific pockets within the enzyme's active site, such as the S1 pocket of APN. tandfonline.com The amino group can also form important interactions, for example, with specific amino acid residues like Glu350 in APN. tandfonline.com These multiple points of contact contribute to the high affinity and specificity of the inhibitor for the enzyme.
Receptor Interaction and Ligand Binding Studies
Beyond enzyme inhibition, derivatives of 3-amino-3-phenylpropanoic acid have been investigated for their ability to interact with specific cell surface receptors.
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor is a G protein-coupled receptor that is induced during tissue injury and inflammation, making it a target for the treatment of chronic pain. nih.gov Novel and potent nonpeptide antagonists of the bradykinin B1 receptor have been developed, incorporating a modified beta-amino acid core, which can be derived from 3-amino-3-phenylpropanoic acid. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to the core structure, as well as the attached chemical moieties, significantly impact the antagonist's potency. For instance, aryl sulfonamides containing a chiral chroman diamine moiety have been identified as potent antagonists of the human B1 receptor. nih.gov The modification of the beta-amino acid core in these molecules has led to compounds with high potency and improved pharmacokinetic properties. nih.gov These antagonists function by binding to the B1 receptor, thereby blocking the action of its natural ligand, bradykinin, and mitigating the inflammatory response.
Chemokine Receptor Antagonism
3-Amino-3-phenylpropanoic acid, also known as β-phenylalanine, serves as a crucial scaffold in the development of chemokine receptor antagonists. nih.gov Specifically, it is a key component in the synthesis of antagonists for the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR) that plays a significant role in HIV entry into host cells. nih.govnih.gov
Derivatives of 3-amino-3-phenylpropanoic acid have been instrumental in the design of potent CCR5 inhibitors. For instance, the anti-HIV drug Maraviroc incorporates a β-amino acid structure derived from this compound. nih.govresearchgate.netresearchgate.net The synthesis of Maraviroc and other similar CCR5 antagonists often involves the Rodionow-Johnson reaction, highlighting the importance of 3-amino-3-phenylpropanoic acid as a starting material. nih.gov
Research has also focused on creating bivalent ligands that target both the μ-opioid receptor and CCR5, as opioids can enhance HIV replication by upregulating CCR5 expression. nih.govnih.gov These bivalent compounds often link a derivative of 3-amino-3-phenylpropanoic acid (as the CCR5 antagonist component) to an opioid receptor antagonist like naltrexone. nih.gov The design of these molecules, including the length and attachment position of the spacer connecting the two pharmacophores, is critical for their inhibitory activity. nih.gov
Table 1: 3-Amino-3-phenylpropanoic Acid in CCR5 Antagonist Development
| Compound/Drug | Target(s) | Role of 3-Amino-3-phenylpropanoic acid | Key Findings |
|---|---|---|---|
| Maraviroc | CCR5 | Key structural component. nih.govresearchgate.netresearchgate.net | An effective anti-HIV drug that blocks viral entry. nih.gov |
| Bivalent Ligands | μ-opioid receptor and CCR5 | Forms the basis of the CCR5 antagonist portion of the molecule. nih.gov | Designed to counteract opioid-exacerbated HIV infectivity. nih.gov |
| Piperazine Derivatives | CCR5 | Used in the synthesis of novel derivatives. nih.gov | Some derivatives show potent CCR5 antagonism. nih.gov |
Neurotransmitter System Modulation (e.g., GABA Analogue Activity)
The structural characteristics of 3-amino-3-phenylpropanoic acid allow it to function as a precursor for compounds that modulate neurotransmitter systems. Its similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a valuable starting point for the synthesis of GABA analogues. gla.ac.ukresearchgate.net These analogues are of interest for their potential anxiolytic and sedative properties. gla.ac.uk
The synthesis of cyclopropane (B1198618) analogues of GABA has been achieved using derivatives of 3-amino-3-phenylpropanoic acid. researchgate.net Furthermore, its structural similarity to other amino acids suggests potential interactions with various biological targets, including those in the central nervous system. The ability of some of its derivatives to cross the blood-brain barrier further enhances their potential for developing drugs targeting neurological disorders.
Influence on Metabolic Pathways and Protein Synthesis
3-Amino-3-phenylpropanoic acid and its derivatives have been shown to influence various metabolic pathways. cymitquimica.com Studies indicate that it can affect glucose metabolism and insulin (B600854) sensitivity, suggesting potential applications in managing metabolic disorders. As a β-amino acid, it is more resistant to proteolytic enzymes compared to its α-amino acid counterparts, which could lead to enhanced bioavailability and stability in biological systems. nih.gov
While not a proteinogenic amino acid, its structural resemblance to phenylalanine suggests it could potentially participate in or interfere with protein synthesis and serve as a building block for peptide synthesis. cymitquimica.com Its incorporation into peptides can create structures with enhanced biological activity and stability.
Antimicrobial Mechanisms
Derivatives of 3-amino-3-phenylpropanoic acid have demonstrated a range of antimicrobial activities. nih.gov Natural products containing the β-phenylalanine derivative scaffold, such as Pyloricidine A, B, and C, exhibit anti-Helicobacter pylori activity. nih.gov Another natural peptide, Jaspamide, which includes this scaffold, has antifungal properties. nih.gov
Furthermore, synthetic derivatives of 3-amino-3-phenylpropanoic acid are being explored for their antibacterial and antituberculosis properties. nih.govscispace.com For example, Moiramide B derivatives have shown potential against tuberculosis. nih.gov The development of β-lactam-containing compounds through multicomponent reactions using 3-amino-3-phenylpropanoic acid has yielded molecules with preliminary antibacterial activity. rsc.orgnih.gov Additionally, its use in the synthesis of β-amino boronic acids has led to the discovery of β-lactamase inhibitors, which could help combat antibiotic resistance. mdpi.com
Table 2: Antimicrobial Activity of 3-Amino-3-phenylpropanoic Acid Derivatives
| Compound/Derivative | Type of Activity | Target Organism/Mechanism | Source |
|---|---|---|---|
| Pyloricidine A, B, C | Antibacterial | Helicobacter pylori | Natural Product nih.gov |
| Jaspamide | Antifungal | Not specified | Natural Product nih.gov |
| Moiramide B derivatives | Antituberculosis | Not specified | Synthetic Derivative nih.gov |
| Oxindole-based β-lactams | Antibacterial | Not specified | Synthetic Derivative rsc.orgnih.gov |
| β-Amino boronic acids | β-lactamase inhibition | OXA-23 class D β-lactamase | Synthetic Derivative mdpi.com |
| Dipeptide compounds | Fungicidal | Not specified | Synthetic Derivative google.com |
Applications in Medicinal Chemistry and Drug Discovery Research
Development of Novel Pharmaceutical Intermediates
3-Amino-3-phenylpropanoic acid and its derivatives are significant building blocks in the synthesis of various pharmaceutical compounds. oup.comnih.gov Both the (R)- and (S)-enantiomers of this β-amino acid serve as key intermediates in the creation of new drugs. oup.comnih.gov For instance, 3-amino-3-phenylpropanoic acid esters are recognized as crucial beta-amino acid derivatives with extensive applications in the pharmaceutical industry. google.com One notable application is the use of 3-amino-3-phenylpropanoic acid methyl ester as a racemic intermediate in the synthesis of Maraviroc, an antiretroviral drug used to treat HIV. google.com
The synthesis of these intermediates can be achieved through various methods. A one-pot synthesis technique has been developed for 3-amino-3-phenylpropionic acid esters, which is noted for its high selectivity, good yield, and operational simplicity, making it valuable for industrial applications. google.com This method involves reacting benzaldehyde (B42025), malonic acid, and ammonium (B1175870) acetate (B1210297) in a solvent, followed by esterification. google.com Additionally, enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid using microorganisms has been successful in producing enantiomerically pure (R)- and (S)-β-phenylalanine with high yields. oup.comnih.gov
Derivatives of 3-amino-3-phenylpropanoic acid have also been explored for their therapeutic potential. For example, novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been designed and synthesized as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in tumor cells and implicated in cancer metastasis and angiogenesis. nih.gov One such derivative, compound 7e, demonstrated more potent inhibitory activity against APN than the established inhibitor bestatin (B1682670), suggesting its potential as a lead compound for developing new anti-cancer agents. nih.gov
Peptide and Peptidomimetic Design
Incorporation into Peptides for Enhanced Bioactivity and Stability
The incorporation of 3-amino-3-phenylpropanoic acid, a β-amino acid, into peptide chains is a strategy employed to enhance the bioactivity and stability of the resulting peptidomimetics. The introduction of this non-natural amino acid can confer resistance to enzymatic degradation, a common issue with natural peptides, thereby prolonging their therapeutic effect.
The unique structural features of β-amino acids like 3-amino-3-phenylpropanoic acid influence the conformational properties of the peptide backbone. This can lead to the formation of stable secondary structures, which can be crucial for binding to biological targets with high affinity and specificity. The phenyl group of 3-amino-3-phenylpropanoic acid can also engage in specific interactions with receptors, further contributing to the bioactivity of the peptide.
Research has shown that the stereochemistry of the incorporated β-amino acid is critical. For instance, in the development of opioid receptor ligands, the specific stereoisomer of a β-amino acid can determine whether the resulting peptide is active or inactive. nih.gov
Synthesis of Cyclic Peptidic Mimetics
3-Amino-3-phenylpropanoic acid and other β-amino acids are valuable components in the synthesis of cyclic peptidomimetics. These cyclic structures often exhibit improved metabolic stability and receptor selectivity compared to their linear counterparts. The synthesis of these complex molecules typically involves a combination of solid-phase and solution-phase chemistry. bath.ac.uk
The process often begins with the assembly of a linear peptide precursor on a solid support using standard peptide synthesis techniques like Fmoc/tBu chemistry. nih.gov Specific protecting groups are used for the side chains of the amino acids that will be involved in the cyclization step. nih.gov Once the linear sequence is complete, these protecting groups are selectively removed, and the cyclization is carried out in solution to form the final cyclic peptidomimetic. nih.govbath.ac.uk The choice of protecting groups is crucial to avoid side reactions, such as aspartimide formation. bath.ac.uk
An example of this approach is the synthesis of cyclic opioid peptidomimetics. In one study, a β-amino acid was incorporated into a cyclic pentapeptide, and the cyclization was achieved through the formation of an amide bond between the side chains of two amino acids. nih.gov
Structure-Function Relationship Studies in Peptide Therapeutics
The incorporation of 3-amino-3-phenylpropanoic acid into peptides is a valuable tool for studying structure-function relationships in peptide therapeutics. By systematically replacing natural amino acids with this β-amino acid, researchers can probe the conformational requirements for biological activity.
The phenyl group of 3-amino-3-phenylpropanoic acid can serve as a structural probe to understand the role of aromatic interactions in ligand-receptor binding. Furthermore, the altered backbone conformation induced by the β-amino acid can provide insights into the optimal geometry for receptor activation or inhibition.
Therapeutic Area Investigations
Central Nervous System Disorder Research
3-Amino-3-phenylpropanoic acid and its analogues have been investigated for their potential in the research of central nervous system (CNS) disorders. This interest stems from their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org As GABA analogues, these compounds have the potential to modulate GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability throughout the CNS.
Derivatives of 3-amino-3-phenylpropanoic acid, such as phenibut (β-phenyl-GABA), are known to act as GABA receptor agonists, particularly at the GABA-B receptor subtype. wikipedia.org Agonism at GABA-B receptors generally leads to a reduction in neuronal excitability, which can be beneficial in conditions characterized by excessive neuronal activity.
Antiviral Agent Development (e.g., HCV NS5B Polymerase Inhibitors)
The quest for effective antiviral agents has led researchers to explore novel molecular scaffolds that can inhibit viral replication. The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. Research has shown that derivatives of (R)-3-amino-3-phenylpropanoic acid are among the compounds tested as inhibitors of this essential viral enzyme. The unique structure of β-amino acids like 3-amino-3-phenylpropanoic acid allows them to be incorporated into peptidomimetic structures that can effectively bind to and block the active sites of viral polymerases.
Anti-inflammatory Agent Research
Chronic inflammation is a key factor in a multitude of diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Derivatives of 3-Amino-3-phenylpropanoic acid have shown promise in this area. Specifically, derivatives incorporating a benzo nih.govnih.govdioxole system have been noted for their potent anti-inflammatory effects. Furthermore, patents have been filed for anti-inflammatory agents that contain amino acid derivatives, including those based on the β-amino acid structure, as the active ingredient. These compounds are believed to work by inhibiting the expression of inflammatory proteins and the activation of gene transcription factors involved in the inflammatory response.
Anticancer Agent Research and Scaffold Design (e.g., Taxol Precursor, APN Inhibitors)
The versatility of the 3-Amino-3-phenylpropanoic acid scaffold is particularly evident in anticancer research, where it serves both as a precursor to established drugs and as a template for novel inhibitor design.
Taxol Precursor: Paclitaxel (Taxol) is a potent chemotherapeutic agent used in the treatment of various cancers. A critical component of its structure is the C-13 side chain, which is essential for its anticancer activity. Chemoenzymatic synthesis methods have been developed to produce this side chain, and 3-amino-3-phenylpropanoic acid serves as a key intermediate in this process.
Aminopeptidase N (APN) Inhibitors: Aminopeptidase N (APN, also known as CD13) is an enzyme that is overexpressed on the surface of tumor cells and plays a significant role in tumor invasion, metastasis, and angiogenesis. nih.govnih.gov Consequently, inhibiting APN is a promising strategy for cancer therapy. nih.gov Researchers have designed and synthesized novel derivatives of 3-amino-2-hydroxyl-3-phenylpropanoic acid as APN inhibitors. nih.gov In vitro studies have demonstrated the potent inhibitory activity of these compounds. nih.gov
| Compound Derivative | Target | Finding |
| 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative (7e) | Aminopeptidase N (from porcine kidney) | IC₅₀ = 1.26 ± 0.01 µM (more potent than Bestatin, IC₅₀ = 2.55 ± 0.11 µM) nih.gov |
| 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative (7e) | Aminopeptidase N (on human ovary clear cell carcinoma cell ES-2) | IC₅₀ = 30.19 ± 1.02 µM (more potent than Bestatin, IC₅₀ = 60.61 ± 0.1 µM) nih.gov |
These findings highlight that a specific derivative, compound 7e, could serve as a lead compound for the development of future anticancer agents. nih.gov
Research into Antithrombotic Agents
Thrombotic diseases, such as heart attack and stroke, are a leading cause of mortality worldwide. The development of effective antithrombotic agents is crucial. Research has indicated that derivatives of 3-amino-3-phenylpropanoic acid possess antithrombotic properties. For instance, 3-pyridyl derivatives of (R)-3-amino-3-phenylpropanoic acid have been shown to exhibit antithrombotic effects.
Studies on Neuroprotective Properties
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is a significant need for neuroprotective agents that can slow or halt this process. (R)-β-Phenylalanine, another name for (R)-3-amino-3-phenylpropanoic acid, has been investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for developing drugs that target central nervous system disorders. Studies have indicated that derivatives of 3-amino-3-phenylpropanoic acid can offer neuroprotection. For example, one study highlighted a compound that provided 23% global neuroprotection at a concentration of 5 μM.
Potential in Cognitive Function Enhancement
While the broader class of amino acids has been studied for its role in cognitive function, specific research directly linking 3-Amino-3-phenylpropanoic acid to cognitive enhancement is not extensively documented in the available scientific literature. The potential of this specific compound in this area remains a subject for future investigation.
Applications in Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Precursors (e.g., Dapoxetine)
Selective serotonin reuptake inhibitors (SSRIs) are a widely used class of drugs for treating depression and other mood disorders. 3-Amino-3-phenylpropanoic acid serves as a valuable precursor in the synthesis of some SSRIs. A notable example is the synthesis of Dapoxetine, a short-acting SSRI used for the treatment of premature ejaculation. A key step in the synthesis of Dapoxetine involves the use of (S)-3-amino-3-phenylpropionic acid, which is converted through several steps to the final drug molecule. This underscores the importance of this β-amino acid as a starting material in the pharmaceutical industry.
Structure-Activity Relationship (SAR) Studies in Drug Design
The exploration of 3-Amino-3-phenylpropanoic acid as a scaffold in drug design has led to systematic investigations into its structure-activity relationships (SAR). These studies are fundamental to understanding how chemical modifications to the core structure influence biological activity, thereby guiding the optimization of lead compounds. A significant area of this research has been in the development of inhibitors for enzymes such as aminopeptidase N (APN/CD13), which is overexpressed in various tumor cells and plays a role in tumor invasion and metastasis. nih.gov
Detailed Research Findings
Research into novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives has provided valuable insights into the SAR of this class of compounds as APN inhibitors. In one such study, a series of derivatives were synthesized and evaluated for their in vitro enzymatic inhibitory activity against APN from porcine kidney. The findings from this research highlighted a specific derivative, compound 7e, as a particularly potent inhibitor. nih.gov
Compound 7e demonstrated an IC50 value of 1.26 ± 0.01 μM against porcine kidney APN. This inhibitory activity was found to be more potent than that of bestatin, a known APN inhibitor, which exhibited an IC50 value of 2.55 ± 0.11 μM under the same conditions. Furthermore, when tested against APN on the human ovary clear cell carcinoma cell line ES-2, compound 7e again showed superior inhibitory activity with an IC50 value of 30.19 ± 1.02 μM, compared to bestatin's IC50 of 60.61 ± 0.1 μM. nih.gov These results underscore the potential of the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold for developing effective anti-cancer agents. nih.gov
The SAR studies indicated that the specific substitutions on the phenyl ring and modifications to the amino and carboxylic acid groups of the 3-Amino-3-phenylpropanoic acid backbone are critical for potent APN inhibition. The enhanced activity of compound 7e suggests that its particular combination of functional groups leads to a more favorable interaction with the active site of the APN enzyme. nih.gov
Data Tables
The following table summarizes the comparative inhibitory activities of compound 7e and bestatin against APN from different sources, as reported in the study.
| Compound | Target | IC50 (μM) |
| Compound 7e | Porcine Kidney APN | 1.26 ± 0.01 |
| Bestatin | Porcine Kidney APN | 2.55 ± 0.11 |
| Compound 7e | Human Ovary Clear Cell Carcinoma (ES-2) APN | 30.19 ± 1.02 |
| Bestatin | Human Ovary Clear Cell Carcinoma (ES-2) APN | 60.61 ± 0.1 |
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. nih.gov
Derivatives and Analogs of 3 Amino 3 Phenylpropanoic Acid
Synthesis and Biological Evaluation of Substituted Analogs
The introduction of different functional groups onto the 3-amino-3-phenylpropanoic acid backbone has a profound impact on its physicochemical properties and biological activity. The following subsections detail the synthesis and evaluation of several key classes of these analogs.
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of amino acids, fluorination can significantly alter the acidity or basicity of nearby functional groups. The synthesis of fluorinated phenylalanines, which are structurally related to 3-amino-3-phenylpropanoic acid, has been achieved through various methods, including the use of chiral metal complexes to guide enantioselective synthesis. For instance, chiral nickel Schiff's base complexes have been employed for the asymmetric synthesis of fluorinated phenylalanines. Another approach involves the use of lipase (B570770) for the resolution of racemic mixtures of amino esters, which has been successfully applied to the synthesis of (S)-α-methyl-m-fluorophenylalanine. While not exclusively focused on 3-amino-3-phenylpropanoic acid, these synthetic strategies are applicable to the generation of its fluorinated analogs. Furthermore, studies on trifluoroacetamide (B147638) derivatives have demonstrated their potential as bactericidal agents, suggesting that trifluoromethylated derivatives of 3-amino-3-phenylpropanoic acid could also exhibit interesting biological activities. thieme-connect.de
Hydroxylated analogs of 3-amino-3-phenylpropanoic acid have been investigated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme that is overexpressed in tumor cells and plays a crucial role in tumor invasion, metastasis, and angiogenesis. nih.gov A series of novel (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives were synthesized and evaluated for their inhibitory activity against APN. nih.gov The synthesis typically starts from the commercially available (2R, 3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid hydrochloride. The amino group is protected, and the carboxylic acid is coupled with various amino acid esters or dipeptide esters. Subsequent hydrolysis of the ester and deprotection of the amino group yields the final target compounds. nih.gov
In vitro enzymatic inhibition assays showed that some of these hydroxylated derivatives exhibited potent inhibitory activity against APN. For example, one of the most active compounds demonstrated an IC50 value of 1.26 ± 0.01 μM against APN from porcine kidney, which was more potent than the known inhibitor bestatin (B1682670) (IC50 = 2.55 ± 0.11 μM). nih.gov This compound also showed significant inhibitory activity against APN on a human ovarian clear cell carcinoma cell line. nih.gov These findings suggest that hydroxylated derivatives of 3-amino-3-phenylpropanoic acid are promising lead compounds for the development of novel anticancer agents. nih.gov
| Derivative Type | Target Enzyme/Receptor | Key Findings |
| Hydroxylated | Aminopeptidase N (APN/CD13) | Potent in vitro inhibition of APN, with some derivatives showing higher potency than the standard inhibitor, bestatin. |
Research into the natural products of marine microorganisms has led to the discovery of chlorinated derivatives of 3-phenylpropanoic acid with significant biological activity. While not containing the amino group at the 3-position, these findings highlight the potential of chlorination as a beneficial modification. A study on the marine actinomycete Streptomyces coelicolor LY001, isolated from a Red Sea sponge, resulted in the isolation of three new natural chlorinated derivatives of 3-phenylpropanoic acid: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, its methyl ester, and 3-(3-chloro-4-hydroxyphenyl)propanoic acid. nih.govnih.gov
These chlorinated compounds demonstrated significant and selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. nih.govnih.gov This discovery was the first report of naturally occurring chlorinated derivatives of 3-phenylpropanoic acid, providing insight into the biosynthetic capabilities of marine-derived actinomycetes. nih.gov The antimicrobial activity of these compounds suggests that the introduction of chlorine atoms onto the phenyl ring of 3-amino-3-phenylpropanoic acid could be a viable strategy for developing new antibacterial agents.
| Derivative Type | Biological Activity | Key Findings |
| Chlorinated | Antimicrobial | Significant and selective activity against E. coli and S. aureus. |
Modification of the amino group of 3-amino-3-phenylpropanoic acid has also been a fruitful area of investigation. A series of 3-amino-3-phenylpropionamide derivatives were synthesized and evaluated as small molecule mimics of the cyclic octapeptide octreotide. nih.gov These compounds were designed to target the mu opioid receptor, which is involved in pain modulation. The synthesis of these N-substituted derivatives was achieved starting from a readily available imine. nih.gov Biological evaluation revealed that these compounds exhibit high affinity for the mu opioid receptor, indicating their potential as novel analgesic agents. nih.gov
| Derivative Type | Target Enzyme/Receptor | Key Findings |
| N-Substituted (Amides) | Mu Opioid Receptor | High affinity for the mu opioid receptor, suggesting potential as analgesics. |
Functionalization Strategies and Their Impact on Bioactivity
The examples above illustrate several key functionalization strategies that significantly influence the bioactivity of 3-amino-3-phenylpropanoic acid derivatives. The introduction of a hydroxyl group at the 2-position, for instance, is a critical feature for the inhibition of metalloenzymes like APN, where the hydroxyl and carbonyl groups can chelate the zinc ion in the active site. nih.gov
Substitution on the phenyl ring, such as with halogens like fluorine or chlorine, can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with biological targets. The antimicrobial activity of the chlorinated derivatives underscores the potential of this strategy. nih.gov
Furthermore, modification of the amino group, such as through the formation of amides, can redirect the biological activity of the parent compound. The N-substituted derivatives targeting the mu opioid receptor are a clear example of how functionalization of the amino group can lead to compounds with entirely different therapeutic applications. nih.gov A patent has also highlighted that polypeptide compounds synthesized from 3-amino-3-arylpropionic acids exhibit inhibitory activity against histone deacetylase (HDAC), suggesting a role in the treatment of various diseases including cancer and diabetes. google.com
Novel Derivatives as Potential Therapeutic Agents
The exploration of derivatives of 3-amino-3-phenylpropanoic acid has yielded a number of compounds with promising therapeutic potential across different disease areas. The hydroxylated derivatives are being pursued as a new class of anticancer agents due to their potent inhibition of APN/CD13. nih.gov The N-substituted amide derivatives have shown potential as non-peptide analgesics by targeting the mu opioid receptor. nih.gov
The discovery of antimicrobial activity in chlorinated phenylpropanoic acids opens up a new avenue for the development of antibiotics based on the 3-amino-3-phenylpropanoic acid scaffold. nih.govnih.gov Additionally, a patent has described the use of 3-amino-3-arylpropionic acid derivatives in the synthesis of polypeptide compounds with potential applications in treating a wide range of conditions, including diabetes, inflammatory diseases, and various types of cancer, by targeting histone deacetylase. google.com The optimization of β-substituted phenylpropanoic acids has also led to the identification of agonists for GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion, highlighting their potential as antidiabetic agents. researchgate.net
Computational and Spectroscopic Characterization in Academic Research
Computational Chemistry and Modeling
Computational chemistry serves as a powerful in silico laboratory to predict and analyze the behavior of molecules, offering insights that are often difficult to obtain through experimental methods alone. For 3-Amino-3-phenylpropanoic acid derivatives, these techniques are crucial for predicting their potential as therapeutic agents by simulating their interactions with biological targets.
Molecular Docking Studies for Target Binding Affinity Prediction
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This technique is instrumental in screening virtual libraries of 3-Amino-3-phenylpropanoic acid derivatives to identify promising candidates. The process involves computationally placing the ligand into the active site of a target protein and evaluating the fit using a scoring function, which estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For example, in studies of novel enzyme inhibitors, molecular docking can be used to compare a series of derivatives against a target like aminopeptidase (B13392206) N. The docking scores provide a preliminary ranking of the compounds' potential efficacy.
Table 1: Illustrative Molecular Docking Results for 3-Amino-3-phenylpropanoic Acid Derivatives against a Hypothetical Enzyme Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Derivative A | -8.5 | TYR-88, ARG-124 | Hydrogen Bond, Pi-Pi Stacking |
| Derivative B | -7.9 | ASP-121, PHE-210 | Hydrogen Bond, Hydrophobic |
| Derivative C | -9.2 | ARG-124, GLU-155 | Salt Bridge, Hydrogen Bond |
| 3-Amino-3-phenylpropanoic acid | -6.8 | TYR-88 | Hydrogen Bond |
This table is for illustrative purposes to demonstrate the typical output of molecular docking studies.
Molecular Dynamics Simulations of Compound-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide an atomistic view of the system's movements, revealing how the ligand and protein adapt to each other. nih.gov By simulating the complex in a solvated environment for nanoseconds or longer, researchers can assess the stability of key interactions, observe conformational changes, and analyze the flexibility of different regions of the protein upon ligand binding. mdpi.com The stability of a system is often evaluated by calculating the Root Mean Square Deviation (RMSD) over the course of the simulation. mdpi.com
Free Energy Calculations for Ligand Binding
To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to the trajectories from MD simulations. nih.gov These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. nih.govambermd.org This approach is more computationally demanding than docking but generally provides a more accurate prediction of binding affinity, which can be crucial for lead optimization in drug discovery. nih.gov The calculated binding free energy (ΔG_bind) is composed of various energetic terms, as illustrated below.
Table 2: Example of MM/PBSA Binding Free Energy Calculation Components
| Energy Component | Contribution (kcal/mol) | Role in Binding |
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable shape complementarity |
| Electrostatic Energy (ΔE_elec) | -20.8 | Favorable ionic and polar interactions |
| Polar Solvation Energy (ΔG_pol) | +30.2 | Unfavorable, cost of desolvating polar groups |
| Non-polar Solvation Energy (ΔG_nonpol) | -4.7 | Favorable, from hydrophobic effect |
| Total Binding Free Energy (ΔG_bind) | -40.8 | Overall predicted binding affinity |
This table is illustrative, showing typical components of a binding free energy calculation.
Theoretical Predictions of Structural Stability and Properties
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic properties of 3-Amino-3-phenylpropanoic acid and its derivatives. These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties with high accuracy. researchgate.netresearchgate.net DFT is also employed to determine the relative stabilities of different conformers (spatial arrangements of the molecule), providing insight into the molecule's preferred shape in different environments. researchgate.net This information is valuable for understanding structure-activity relationships.
Enzyme Structural and Mechanistic Investigations
Computational tools are vital for exploring the mechanisms by which derivatives of 3-Amino-3-phenylpropanoic acid might inhibit an enzyme. By modeling the substrate in the active site and comparing it to the inhibitor, researchers can understand how the inhibitor blocks the catalytic reaction. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be used to model the electronic changes that occur during the enzymatic reaction, providing a detailed picture of the inhibition mechanism at a quantum level.
Advanced Spectroscopic Analysis for Structural Elucidation of Novel Derivatives
While computational methods predict structure and function, spectroscopic techniques provide the definitive experimental evidence for the chemical structure of newly synthesized derivatives of 3-Amino-3-phenylpropanoic acid. nih.gov A combination of methods is typically used for unambiguous characterization.
Modern structural elucidation relies on a suite of spectroscopic tools. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques like COSY and HSQC, is used to map the connectivity of atoms within the molecule. mdpi.comMass Spectrometry (MS) provides the precise molecular weight and fragmentation patterns, confirming the elemental composition. researchgate.netInfrared (IR) spectroscopy is used to identify the presence of specific functional groups. nih.gov The combination of these techniques, often compared against DFT-calculated spectra, allows for the complete and accurate structural determination of novel compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the context of 3-Amino-3-phenylpropanoic acid, NMR is instrumental in assigning the relative stereochemistry of diastereomers. For instance, in derivatives like 2,3-dibromo-3-phenylpropanoic acid, the coupling constants (J values) between vicinal protons can elucidate the erythro or threo configuration. chegg.com The chemical shifts of protons and carbons provide further information about the electronic environment of the nuclei within the molecule. acs.org While specific detailed NMR data for the parent compound is not extensively published in readily available literature, the principles of chemical shift and coupling constant analysis remain central to its structural characterization. chegg.comacs.org
Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for 3-Amino-3-phenylpropanoic acid, based on general principles and data from related structures. acs.org
Table 1: Predicted NMR Data for 3-Amino-3-phenylpropanoic acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα-H | ~4.0-4.5 (dd) | ~50-55 |
| Cβ-H₂ | ~2.5-3.0 (m) | ~40-45 |
| Phenyl-H | ~7.2-7.5 (m) | ~125-140 |
| COOH | ~10-12 (s) | ~170-175 |
| NH₂ | ~1.5-3.0 (br s) | - |
| Note: Predicted values can vary based on solvent and other experimental conditions. |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the conformational landscape and non-covalent interactions of 3-Amino-3-phenylpropanoic acid. The vibrational modes of the molecule are sensitive to its geometry and the surrounding environment. acs.org
Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational spectra of different conformers. researchgate.netmdpi.com By comparing the calculated spectra with experimental IR and Raman data, researchers can identify the most stable conformations and understand the nature of intermolecular hydrogen bonding. acs.orgresearchgate.net For example, the stretching frequencies of the C=O and N-H bonds are particularly informative about hydrogen bond formation. researchgate.netmdpi.com
Studies on related molecules, such as 3-phenylpropionic acid and phenylalanine, show that the phenyl ring and the carboxylic acid group give rise to characteristic vibrational bands. acs.orgresearchgate.net The analysis of these bands helps in assigning the full vibrational spectrum and understanding how the amino group influences the molecular structure and interactions. researchgate.net
Table 2: Key IR and Raman Bands for Phenyl and Carboxylic Acid Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C=O stretch (Carboxylic Acid) | 1700-1760 | IR |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |
| N-H stretch (Amine) | 3300-3500 | IR |
| C-H aromatic stretch | 3000-3100 | IR, Raman |
| C=C aromatic ring stretch | 1450-1600 | IR, Raman |
| Note: These are general ranges and can be influenced by molecular conformation and intermolecular interactions. |
High-Resolution Mass Spectrometry for Derivative Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and elemental composition analysis of 3-Amino-3-phenylpropanoic acid and its derivatives. This technique provides highly accurate mass-to-charge ratio (m/z) measurements, which are essential for confirming the identity of newly synthesized compounds. acs.org
In research involving the synthesis of derivatives of 3-Amino-3-phenylpropanoic acid, HRMS is used to verify the successful incorporation of different functional groups. acs.org For instance, the exact mass of a brominated or nitrated derivative can be measured and compared to the calculated theoretical mass, confirming the chemical transformation. acs.org This level of precision is crucial for distinguishing between compounds with very similar molecular weights.
Future Directions and Emerging Research Areas
Exploration of New Biocatalytic Systems for Enantiopure Synthesis
The production of enantiomerically pure 3-Amino-3-phenylpropanoic acid is crucial for its application in pharmaceuticals. oup.com While traditional chemical synthesis methods exist, biocatalysis offers a more sustainable and efficient alternative. researchgate.net Future research will likely focus on:
Discovery of Novel Enzymes: Screening microorganisms from diverse environments may lead to the discovery of new enzymes with high stereoselectivity for the synthesis of (R)- and (S)-β-Phe. oup.com For instance, researchers have identified enzymes like Variovorax sp. and Burkholderia sp. that exhibit enantiomer-specific amidohydrolyzing activity. oup.com
Enzyme Engineering: Techniques like directed evolution and rational design can be employed to enhance the activity, stability, and substrate specificity of known enzymes. nih.govacs.org This could involve creating enzymes that can efficiently catalyze the synthesis of 3-Amino-3-phenylpropanoic acid and its derivatives.
Multi-Enzyme Cascade Systems: Developing one-pot enzymatic cascade reactions can streamline the synthesis process, improve yields, and reduce waste. This approach mimics the efficiency of metabolic pathways found in nature.
Integration with Advanced Drug Delivery Systems Research
The physical and chemical properties of 3-Amino-3-phenylpropanoic acid make it a candidate for integration into advanced drug delivery systems. Its structure can be modified to create derivatives with specific properties for targeted drug delivery. Future research in this area may involve:
Prodrug Development: Attaching 3-Amino-3-phenylpropanoic acid to a drug molecule can improve its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME).
Nanoparticle Functionalization: The amino and carboxylic acid groups of the molecule can be used to functionalize nanoparticles, enabling targeted delivery to specific cells or tissues.
Hydrogel Formulation: Incorporating 3-Amino-3-phenylpropanoic acid into hydrogels could lead to the development of controlled-release drug delivery systems.
Deepening Understanding of Metabolic and Neurobiological Roles
While the primary metabolic pathway of the related α-amino acid, phenylalanine, is well-understood, the metabolic fate and neurobiological effects of 3-Amino-3-phenylpropanoic acid are less clear. pnas.orgmun.ca Research in this domain will aim to:
Elucidate Metabolic Pathways: Tracing the metabolic journey of 3-Amino-3-phenylpropanoic acid in various organisms will reveal its breakdown products and potential interactions with endogenous metabolic networks. frontiersin.orggenome.jp This includes understanding its relationship with the phenylpropanoid pathway. wikipedia.org
Investigate Neurotransmitter Modulation: As a GABA analogue, 3-Amino-3-phenylpropanoic acid has the potential to modulate neurotransmitter systems. medchemexpress.com Further studies are needed to explore its effects on GABAergic and other neurotransmitter pathways in the brain.
Explore Receptor Interactions: Identifying and characterizing the specific receptors and transporters that interact with 3-Amino-3-phenylpropanoic acid will provide insights into its mechanism of action at the molecular level.
Expanding the Scope of Therapeutic Applications
The structural similarity of 3-Amino-3-phenylpropanoic acid to biologically active molecules suggests a broad range of potential therapeutic applications. Future investigations will likely focus on:
Neurological Disorders: Given its potential to interact with the central nervous system, its efficacy in models of epilepsy, anxiety, and other neurological conditions warrants investigation.
Metabolic Diseases: Research into the effects of its derivatives on targets like the GPR142 receptor, which is involved in insulin (B600854) secretion, could lead to new treatments for diabetes. researchgate.net
Infectious Diseases: The discovery of chlorinated derivatives of 3-phenylpropanoic acid with antimicrobial activity opens up avenues for developing new antibiotics. nih.gov
Opioid Receptor Modulation: Derivatives of 3-amino-3-phenylpropionamide have shown high affinity for the mu opioid receptor, suggesting a potential role in pain management. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. acs.org These technologies can be applied to the study of 3-Amino-3-phenylpropanoic acid to:
Predict Bioactivity: AI models can be trained on existing data to predict the biological activity of novel derivatives, accelerating the identification of promising drug candidates. stanford.edunih.gov
Optimize Molecular Structures: Machine learning algorithms can guide the design of new compounds with enhanced therapeutic properties and reduced off-target effects. mdpi.com
Discover Novel Self-Assembling Peptides: AI can be used to explore the vast sequence space of peptides containing 3-Amino-3-phenylpropanoic acid to identify those with a high propensity for self-assembly, which is relevant for materials science applications. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-amino-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via organocatalytic aza-Michael additions or condensation of aldehydes with malonic acid in the presence of ammonium acetate . Reaction optimization, such as solvent choice (e.g., ethanol for reflux) and temperature control, is critical to achieving yields >90%. Post-synthetic purification via recrystallization or chromatography ensures high purity. Contaminants like unreacted aldehydes or byproducts (e.g., α,β-unsaturated acids) must be monitored using HPLC .
Q. How can researchers confirm the stereochemical configuration of 3-amino-3-phenylpropanoic acid derivatives?
Chiral HPLC using columns like Chirobiotic T or TAG, which leverage macrocyclic glycopeptide stationary phases, resolves enantiomers effectively. For example, (S)- and (R)-isomers of β-amino acids can be separated with methanol/water mobile phases containing 0.1% triethylamine-acetic acid . Optical rotation measurements and X-ray crystallography further validate absolute configurations .
Q. What are the solubility and stability profiles of 3-amino-3-phenylpropanoic acid under physiological conditions?
The compound is highly soluble in aqueous acidic buffers (e.g., pH 3–5) but precipitates in neutral or alkaline conditions. Stability studies indicate degradation <5% over 24 hours at 25°C in dark, inert atmospheres. Storage at –20°C in amber vials under argon is recommended for long-term preservation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 3-amino-3-phenylpropanoic acid with >98% ee?
PGA (penicillin G acylase)-catalyzed kinetic resolution of racemic mixtures achieves high enantiomeric excess (ee). For instance, (S)-3-amino-3-phenylpropanoic acid is obtained via selective hydrolysis of N-acetylated precursors . Asymmetric organocatalysis using proline-derived catalysts in aza-Michael additions also provides enantioselectivity >95% .
Q. How can structural modifications of 3-amino-3-phenylpropanoic acid enhance its bioactivity in enzyme inhibition studies?
Introducing substituents like hydroxy or nitro groups on the phenyl ring alters electron density, impacting binding to enzymes like tyrosine hydroxylase. For example, 3-(4-hydroxy-3-nitrophenyl) variants show enhanced inhibitory potency due to hydrogen bonding and steric effects . Computational docking (e.g., AutoDock Vina) predicts binding affinities, guiding rational design .
Q. What analytical challenges arise in quantifying 3-amino-3-phenylpropanoic acid in complex matrices, and how are they addressed?
Matrix interference from proteins or salts in biological samples requires pre-treatment with solid-phase extraction (C18 cartridges) or derivatization (e.g., dansyl chloride for fluorescence detection). LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 180→136) ensures specificity and sensitivity at ng/mL levels .
Methodological Considerations
Q. How do discrepancies in reported synthetic yields arise, and how can they be reconciled?
Variations in catalyst loading (e.g., 5–20 mol% for organocatalysts) or reaction time (6–24 hours) significantly impact yields. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen. Cross-validation via independent synthetic routes (e.g., malonic acid vs. aza-Michael pathways) identifies optimal protocols .
Q. What in vitro assays are suitable for evaluating the therapeutic potential of 3-amino-3-phenylpropanoic acid derivatives?
Enzyme inhibition assays (e.g., fluorescence-based assays for proteases) and cell viability tests (MTT assays in HEK293 or HeLa lines) are standard. For anti-inflammatory activity, ELISA quantification of TNF-α or IL-6 in LPS-stimulated macrophages is recommended .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?
Subtle stereochemical or regiochemical differences (e.g., para vs. meta substituents) drastically alter pharmacodynamics. For instance, 3-(3-hydroxyphenyl) variants exhibit higher BBB permeability than 4-hydroxy analogs due to reduced polarity . Contradictions may also stem from assay variability (e.g., IC50 values in different cell lines).
Q. How can researchers resolve inconsistencies in chromatographic separation data for β-amino acids?
Column aging (e.g., Chirobiotic T degradation after 500 runs) and mobile phase pH drift (optimal pH 4.5–5.5) contribute to variability. Regular column calibration with racemic standards and adjustment of buffer ionic strength (e.g., 10 mM ammonium acetate) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
